molecular formula C9H12N2O B112486 3-Amino-N,N-dimethylbenzamide CAS No. 33322-60-0

3-Amino-N,N-dimethylbenzamide

Cat. No. B112486
CAS RN: 33322-60-0
M. Wt: 164.2 g/mol
InChI Key: LZPLRAXAVPPVSX-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethylbenzamide is an organic compound with the empirical formula C9H12N2O . It has a molecular weight of 164.20 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of 3-Amino-N,N-dimethylbenzamide is O=C(N©C)C1=CC=CC(N)=C1 . The InChI representation is 1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

3-Amino-N,N-dimethylbenzamide is a solid compound . Its empirical formula is C9H12N2O and it has a molecular weight of 164.20 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes: 3-Amino-N,N-dimethylbenzamide has been synthesized in various studies, highlighting its importance in chemical synthesis. For instance, a study by Zhang Zho (2014) demonstrated the synthesis of a similar compound, 2-Amino-5-chloro-N,3-dimethylbenzamide, through a series of chlorination, oxidation, and ammonolysis. This indicates the compound's potential for diverse chemical applications.

Potential in Pharmacology

  • Antiarrhythmic Potential: Research into similar compounds, such as those by D. Yung et al. (1972), suggests potential pharmacological uses. Their study on 4-amino-N-(2-(substituted amino)ethyl)-2,6-dimethylbenzamides revealed properties useful in prolonging the effective refractory period in rabbit atria, indicating potential antiarrhythmic applications. While not directly about 3-Amino-N,N-dimethylbenzamide, the findings suggest a wider scope of research into similar compounds.

Chemical Reactions and Properties

  • Proton Affinity Studies: The study of proton affinity and the behavior of similar compounds under different chemical conditions is crucial. For instance, H. Grützmacher and Anke Caltapanides (1998) explored the proton affinity of 2,6-dimethylbenzamide and its derivatives, providing insights into the chemical behavior of related compounds.

Biochemical and Biophysical Studies

  • DNA Repair Mechanisms: A study by V. Bohr and H. Klenow (1981) demonstrated that 3-aminobenzamide stimulates DNA repair in human lymphocytes. This kind of research provides a foundation for understanding how similar compounds might interact with biological systems.

Experimental Techniques and Improvements

  • Improved Synthesis Techniques: Research like that of Lin Xue (2013) offers improved methods for synthesizing compounds similar to 3-Amino-N,N-dimethylbenzamide, which is vital for practical applications in various scientific fields.

Safety And Hazards

3-Amino-N,N-dimethylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3-amino-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPLRAXAVPPVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329889
Record name 3-Amino-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N,N-dimethylbenzamide

CAS RN

33322-60-0
Record name 3-Amino-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N,N-dimethylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N,N-Dimethyl-3-nitrobenzamide (D23) (0.94 g, 4.8 mmol) was hydrogenated in ethanol (100 ml) over 10% Palladium-Charcoal (0.25 g) for 1 hour. The catalyst was removed by filtration through Kieselguhr, and the filtrate concentrated in vacuo to afford the title compound as a light brown solid (0.68 g, 87%).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CR Coxon, C Wong, R Bayliss, K Boxall, KH Carr… - Oncotarget, 2017 - ncbi.nlm.nih.gov
Nek2 (NIMA-related kinase 2) is a cell cycle-dependent serine/threonine protein kinase that regulates centrosome separation at the onset of mitosis. Overexpression of Nek2 is common …
Number of citations: 12 www.ncbi.nlm.nih.gov
W Dai, W Chen, B Debnath, Y Wu… - ChemMedChem, 2018 - Wiley Online Library
Herein we describe the synthesis and structure–activity relationships of 3‐aminocyclohex‐2‐en‐1‐one derivatives as novel chemokine receptor 2 (CXCR2) antagonists. Thirteen out of …
K Boxall - 2017 - repository.icr.ac.uk
Nek2 (NIMA-related kinase 2) is a cell cycle-dependent serine/threonine protein kinase that regulates centrosome separation at the onset of mitosis. Overexpression of Nek2 is common …
Number of citations: 0 repository.icr.ac.uk
CJ Matheson - 2016 - eprints.ncl.ac.uk
Nek2 (NIMA-related kinase 2) is a cell cycle-dependent serine/threonine protein kinase that regulates centrosome separation at the onset of mitosis. Overexpression of Nek2 is common …
Number of citations: 2 eprints.ncl.ac.uk
CJ Matheson, KA Casalvieri, DS Backos… - …, 2018 - Wiley Online Library
WEE1 kinase regulates the G 2 /M cell‐cycle checkpoint, a critical mechanism for DNA repair in cancer cells that can confer resistance to DNA‐damaging agents. We previously …
AH Hz
Number of citations: 0

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